![molecular formula C19H23NO B5114048 2,3-dihydro-1H-inden-5-yl(4-methoxy-2,5-dimethylbenzyl)amine](/img/structure/B5114048.png)
2,3-dihydro-1H-inden-5-yl(4-methoxy-2,5-dimethylbenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydro-1H-inden-5-yl(4-methoxy-2,5-dimethylbenzyl)amine is a compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is commonly referred to as DIMBA and has been synthesized using various methods. DIMBA has been studied extensively for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Wirkmechanismus
The exact mechanism of action of DIMBA is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that DIMBA may work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DIMBA has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DIMBA has also been found to have antimicrobial properties, making it effective against a wide range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIMBA in lab experiments is its potential as a new drug candidate. It has been shown to be effective against a range of diseases, making it a promising candidate for further development. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using DIMBA in lab experiments is its relatively low yield. The yield of the product is typically around 60-70%, which can be a limiting factor in large-scale production.
Zukünftige Richtungen
There are several future directions for research on DIMBA. One potential direction is the development of new drugs based on the chemical structure of DIMBA. By modifying the structure of DIMBA, it may be possible to develop new drugs that are even more effective against cancer and other diseases. Another potential direction is the study of the mechanism of action of DIMBA. By understanding how DIMBA works at the molecular level, it may be possible to develop more targeted and effective treatments for cancer and other diseases. Finally, further research is needed to explore the potential applications of DIMBA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
There are various methods for synthesizing DIMBA, but the most common method involves the reaction of 2,3-dihydro-1H-indene with 4-methoxy-2,5-dimethylbenzylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of the product is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
DIMBA has been found to have potential applications in the field of medicinal chemistry. It has been studied extensively for its ability to inhibit the growth of cancer cells. In particular, it has been shown to be effective against breast cancer, lung cancer, and prostate cancer. DIMBA has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-13-10-19(21-3)14(2)9-17(13)12-20-18-8-7-15-5-4-6-16(15)11-18/h7-11,20H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQWCHQTBDLKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.